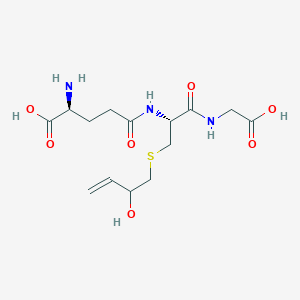

S-(2-Hydroxy-3-buten-1-yl)glutathione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-(2-Hydroxy-3-buten-1-yl)glutathione, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O7S and its molecular weight is 377.42 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Toxicological Studies

S-(2-Hydroxy-3-buten-1-yl)glutathione serves as a biomarker in toxicological studies, particularly in assessing exposure to butadiene and its metabolites. Research indicates that this compound is formed through the conjugation of glutathione with butadiene monoxide, which is a toxic metabolite of 1,3-butadiene. The detection and quantification of this compound in biological samples can provide insights into the extent of exposure to butadiene and its associated risks.

Case Study: In Vivo Metabolism

In a study involving rats administered with butadiene monoxide, this compound was identified as one of the primary biliary metabolites. The study utilized high-performance liquid chromatography (HPLC) to isolate and quantify this compound, revealing that it constituted a significant portion of the metabolites excreted within a short time frame after administration . This finding underscores its utility as a biomarker for assessing exposure levels.

Genotoxicity Assessment

Research has demonstrated that this compound plays a role in the genotoxicity associated with butadiene exposure. The compound has been shown to form DNA adducts, which are critical for understanding the mechanisms by which butadiene induces mutations and potentially contributes to cancer development.

Case Study: Mutagenicity Testing

In studies using transgenic mice, it was observed that the conjugation of butadiene metabolites with glutathione, including this compound, significantly enhanced mutagenic effects. Specifically, the S-(2-hydroxy-3,4-epoxybutyl)glutathione conjugate was found to be more mutagenic than its parent compound in bacterial mutagenicity assays . This highlights the importance of glutathione conjugation in assessing the genotoxic potential of environmental toxins.

Environmental Monitoring

This compound can also be utilized in environmental monitoring to evaluate the presence and impact of butadiene in various ecosystems. Its detection in biological matrices can indicate pollution levels and help assess the effectiveness of regulatory measures aimed at reducing exposure to hazardous substances.

Application in Air Quality Studies

Research has identified methods for analyzing butadiene and its metabolites in air samples, which can include this compound as part of comprehensive assessments of air quality related to industrial emissions . Such studies are crucial for understanding public health implications and guiding policy decisions regarding air pollution control.

Pharmaceutical Research

There is ongoing research into the potential therapeutic applications of compounds related to glutathione conjugates, including this compound. Given glutathione's role as an antioxidant, derivatives may have implications in developing treatments for oxidative stress-related conditions.

Summary Table: Applications of this compound

化学反応の分析

Stability and Tautomerism

Compound I exhibits unique stability due to intramolecular interactions:

-

Sulfurane Tautomer Formation : At equilibrium, I exists in a 1:1 ratio with its sulfurane tautomer (IVB ), where the hydroxyl group is displaced intramolecularly by the sulfur atom. This equilibrium persists across pH 3–9 and is unaffected by temperature (25–50°C) .

Structural Evidence :

-

¹H NMR spectra confirm the coexistence of I and IVB , with no observable conversion to other isomers under neutral or basic conditions .

Rearrangement and Degradation Pathways

Compound I undergoes rearrangement under specific conditions:

| Condition | Product Formed | Yield |

|---|---|---|

| Storage at -20°C (30 weeks) | S-(4-hydroxy-2-buten-1-yl)GSH (III ) | 10–30% |

| Reflux at pH 7.8 + GSH | III | 20% |

| Acidic conditions (pH 2) + GSH | III | 15% |

Mechanism :

The rearrangement involves hydroxyl group migration, forming III , which further equilibrates with a five-membered sulfurane (VIIB ) . Oxidation with H₂O₂ blocks this pathway by converting I into sulfoxides (e.g., V ) or sulfones (VI ) .

Oxidation Reactions

Compound I reacts with peroxides to form oxidized derivatives:

| Oxidizing Agent | Product | Structure |

|---|---|---|

| H₂O₂ | Sulfoxide (V ) | S=O bond at sulfur center |

| Excess H₂O₂ | Sulfone (VI ) | Two S=O bonds |

Biological Relevance :

DNA Adduct Formation and Mutagenicity

Compound I is implicated in the formation of promutagenic DNA adducts:

-

N⁶-(2-Hydroxy-3-buten-1-yl)-2′-deoxyadenosine (N⁶-HB-dA) :

Mutagenic Consequences :

-

N⁶-HB-dA disrupts base stacking and Watson-Crick pairing, leading to frameshift mutations .

-

In vivo rodent studies detect N⁶-HB-dA in lung and liver tissues after 1,3-butadiene exposure .

In Vivo Metabolism and Excretion

Rat studies reveal the following excretion profile for Compound I :

| Butadiene Monoxide Dose (μmol/kg) | Total Excretion (I + II) | I:II Ratio |

|---|---|---|

| 14.3 | 7.6 ± 4.2% | 3:1 |

| 143 | 7.8 ± 3.9% | 3:1 |

| 286 | 8.1 ± 4.5% | 3:1 |

Key Insight :

-

Only ~8% of the administered dose is excreted as glutathione conjugates, suggesting alternative metabolic pathways dominate .

Comparative Reactivity with Analogues

| Property | Compound I | Compound II |

|---|---|---|

| Stability | Forms sulfurane tautomer | No tautomerism observed |

| Rearrangement | Converts to III under acid | Stable under similar conditions |

| DNA Interaction | Forms N⁶-HB-dA adducts | No direct adducts reported |

特性

CAS番号 |

133872-48-7 |

|---|---|

分子式 |

C14H23N3O7S |

分子量 |

377.42 g/mol |

IUPAC名 |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxybut-3-enylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |

InChIキー |

DJDZSKKPHYBDRV-AGROOBSYSA-N |

SMILES |

C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

異性体SMILES |

C=CC(CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

正規SMILES |

C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

配列 |

XXG |

同義語 |

2-HBG S-(2-hydroxy-3-buten-1-yl)glutathione |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。